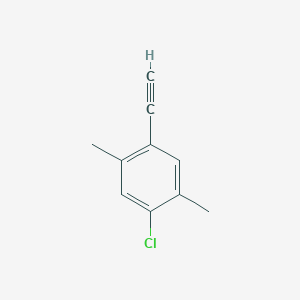
1-Chloro-4-ethynyl-2,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Chloro-4-ethynyl-2,5-dimethylbenzene” is a chemical compound with the molecular formula C10H9Cl . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its IUPAC name. The “1-Chloro” indicates the presence of a chlorine atom attached to the first carbon of the benzene ring. The “4-ethynyl” suggests an ethynyl group (C≡CH) attached to the fourth carbon. The “2,5-dimethyl” indicates the presence of methyl groups (CH3) on the second and fifth carbons .科学的研究の応用
Reactivity and Spin States
1-Chloro-4-ethynyl-2,5-dimethylbenzene, as a derivative of ethynylbenzene, may be implicated in studies focusing on the reactivity and spin states of organic molecules. Research by Lockhart and Bergman (1981) on 1,4-dehydrobenzenes, which are related to ethynylbenzene derivatives, highlights the investigation into the spin states of these molecules during thermolysis of diethynyl olefins. This work suggests that at least a substantial portion of the products formed from 1,4-dehydrobenzenes at elevated temperatures arise from the singlet state of the biradical, indicating the complexity and specificity of reactions these compounds can undergo (Lockhart & Bergman, 1981).
Oxidative Dimerization
The kinetics of oxidative dimerization of ethynylbenzene, a process relevant to the synthesis and modification of this compound, have been explored. Meinders, Prak, and Challa (1977) studied this reaction catalyzed by copper complexes, which may be related to processes involving this compound, providing insights into how such compounds can form more complex structures through oxidative dimerization (Meinders, Prak, & Challa, 1977).
Polymerization and Material Science
This compound may find applications in material science, specifically in the synthesis of new polymeric materials. Eichhorn, Heckl, and Lackinger (2013) demonstrated the on-surface polymerization of 1,4-diethynylbenzene on Cu(111), leading to disordered covalent networks. This suggests potential for creating novel materials with specific properties through the polymerization of ethynylbenzene derivatives (Eichhorn, Heckl, & Lackinger, 2013).
Synthetic Organic Chemistry
The compound's role in synthetic organic chemistry is highlighted by its potential involvement in regioselective homo- and codimerization reactions. Akita, Yasuda, and Nakamura (1984) discussed the catalysis of 1-alkynes leading to 2,4-disubstituted 1-buten-3-ynes, which could relate to similar reactions involving this compound, showcasing its versatility in synthetic routes (Akita, Yasuda, & Nakamura, 1984).
Safety and Hazards
This compound has several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
作用機序
Mode of Action
It is known that electrophilic aromatic substitution reactions often involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a part of the interaction mechanism of 1-Chloro-4-ethynyl-2,5-dimethylbenzene with its targets.
特性
IUPAC Name |
1-chloro-4-ethynyl-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c1-4-9-5-8(3)10(11)6-7(9)2/h1,5-6H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEXUWKIESKAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
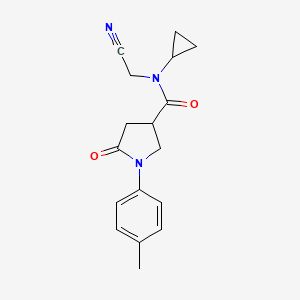

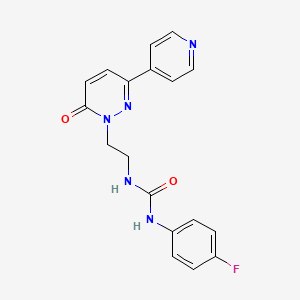
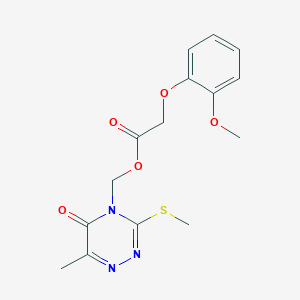
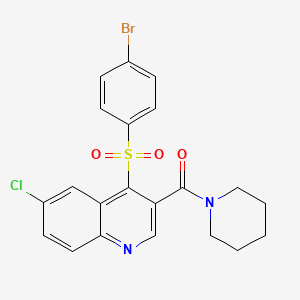
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2728625.png)
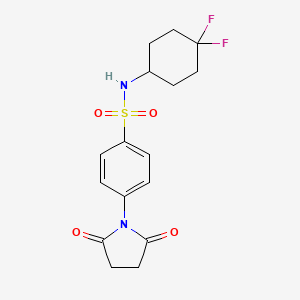
![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2728627.png)
![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728630.png)
![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)
![N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2728632.png)
![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)

